molecular formula C5H2BrClN4 B7965273 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine

8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B7965273
M. Wt: 233.45 g/mol
InChI Key: RJNZNPBYBAGNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrazolo[1,5-a][1,3,5]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amidine intermediate with cyanamide through a cyclization reaction. This method is favored due to its operational simplicity, short reaction times, and good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of photocatalyst-free visible light has been explored for the preparation of related compounds, which could be adapted for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyrazolo[1,5-a][1,3,5]triazine
  • Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines
  • 2-(4-Chlorobenzylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8

Uniqueness

Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

8-bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-1-10-11-4(3)8-2-9-5(11)7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNZNPBYBAGNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1Br)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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